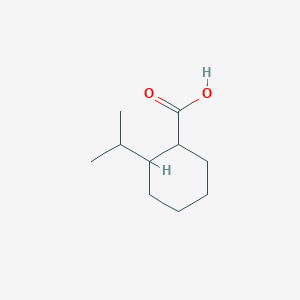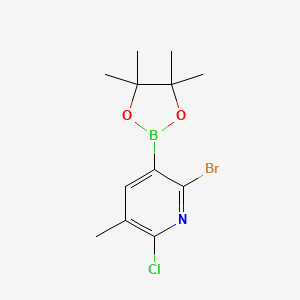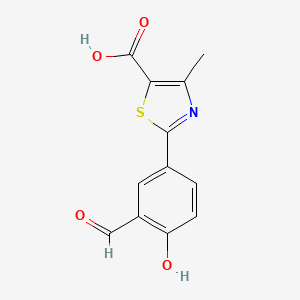
1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine typically involves the bromination of 5-methylpyridin-3-ylmethanamine followed by N-methylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (DCM) at low temperatures to ensure selective bromination. The N-methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as acetonitrile (CH3CN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 1-(6-substituted-5-methylpyridin-3-yl)-N-methylmethanamine derivatives.
Oxidation: Formation of 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanal or 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanoic acid.
Reduction: Formation of 1-(6-Bromo-5-methylpiperidin-3-yl)-N-methylmethanamine.
Applications De Recherche Scientifique
1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Bromo-5-methylpyridin-3-yl)methanamine
- 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
- 1-(6-Bromo-5-methylpyridin-3-yl)-2-fluoroethanol
Uniqueness
1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylamine group This combination imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
1-(6-bromo-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-6-3-7(4-10-2)5-11-8(6)9/h3,5,10H,4H2,1-2H3 |
Clé InChI |
ADTYVXXCFPOBAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Br)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


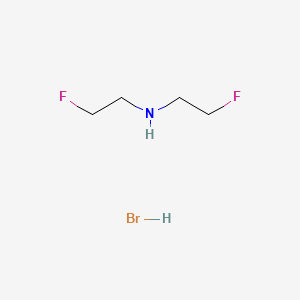

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
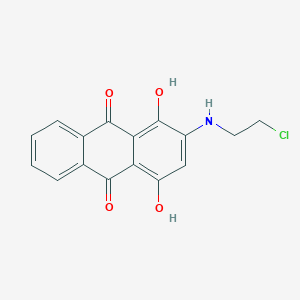
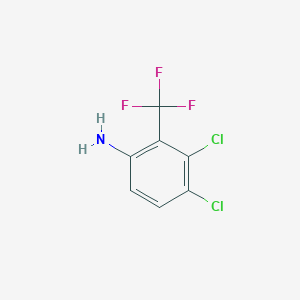

![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
